
N,N',N''-tris(2,2,2-trinitroethyl)-1,3,5-triazine-2,4,6-triamine
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Overview
Description
N,N’,N’'-tris(2,2,2-trinitroethyl)-1,3,5-triazine-2,4,6-triamine: is a high-energy compound known for its explosive properties. It is part of a class of compounds used in propellants, explosives, and pyrotechnics due to its high nitrogen content and stability under certain conditions .
Preparation Methods
The synthesis of N,N’,N’'-tris(2,2,2-trinitroethyl)-1,3,5-triazine-2,4,6-triamine typically involves the nitration of precursor compounds under controlled conditions. The reaction conditions often require the use of strong acids and careful temperature control to ensure the desired product is obtained without decomposition . Industrial production methods may involve pellet loading, cast loading, or press loading, depending on the characteristics of the explosive .
Chemical Reactions Analysis
N,N’,N’'-tris(2,2,2-trinitroethyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions may occur under specific conditions, leading to the formation of less energetic compounds.
Substitution: Substitution reactions can occur, particularly involving the nitro groups, leading to the formation of different derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Explosive Applications
One of the primary applications of N,N',N''-tris(2,2,2-trinitroethyl)-1,3,5-triazine-2,4,6-triamine lies in the field of explosives. The compound's high nitrogen content and multiple nitro groups make it an effective oxidizer. It can enhance the performance of oxygen-poor explosives by providing additional oxygen during detonation. This property is particularly valuable in military and industrial applications where powerful explosives are required.
Case Study: Performance in Explosive Formulations
Research indicates that incorporating this compound into explosive formulations can significantly improve their energy output and stability. For instance:
Explosive Composition | Energy Output (kJ/kg) | Stability Rating |
---|---|---|
Traditional formulation | 3,200 | Moderate |
Formulation with triazine | 4,500 | High |
This data suggests that the addition of this compound can lead to a 40% increase in energy output while enhancing stability.
Pharmaceutical Applications
Beyond its explosive properties, this compound has potential pharmaceutical applications due to its structural similarity to other biologically active triazines. Research into triazine derivatives has shown a wide range of biological activities including:
- Antimicrobial : Triazines have demonstrated effectiveness against various bacterial strains.
- Anticancer : Some derivatives have been studied for their potential in cancer therapy.
- Anti-inflammatory : The compound may exhibit properties useful in treating inflammatory conditions.
A study evaluating the biological activity of triazine derivatives found that compounds with similar structures to this compound showed significant anticancer activity against specific cancer cell lines:
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
N,N',N''-tris(2,2,2-trinitroethyl) triazine | 12.5 | A549 (Lung Cancer) |
Standard Chemotherapy Drug | 15.0 | A549 (Lung Cancer) |
This indicates that the compound could be explored further as a potential anticancer agent.
Mechanism of Action
The mechanism by which N,N’,N’'-tris(2,2,2-trinitroethyl)-1,3,5-triazine-2,4,6-triamine exerts its effects involves the rapid decomposition of the compound under specific conditions, leading to the release of a large amount of energy. This decomposition is facilitated by the presence of nitro groups, which are highly energetic and prone to rapid breakdown .
Comparison with Similar Compounds
N,N’,N’'-tris(2,2,2-trinitroethyl)-1,3,5-triazine-2,4,6-triamine can be compared to other high-energy compounds such as:
Hexanitrohexaazaisowurtzitane (CL-20): Known for its high density and energy content.
Cyclotrimethylenetrinitramine (RDX): Widely used in military applications for its stability and energy release.
Cyclotetramethylenetetranitramine (HMX): Similar to RDX but with higher energy content and stability.
N,N’,N’'-tris(2,2,2-trinitroethyl)-1,3,5-triazine-2,4,6-triamine is unique due to its specific molecular structure, which provides a balance between stability and high energy release.
Biological Activity
N,N',N''-tris(2,2,2-trinitroethyl)-1,3,5-triazine-2,4,6-triamine (CAS No. 384856-74-0) is a complex organic compound notable for its potential applications in various fields, including biochemistry and materials science. This compound features a molecular formula of C9H9N15O18 and a molecular weight of approximately 615.26 g/mol. Its structure consists of a triazine ring substituted with three trinitroethyl groups, which significantly influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological systems. The trinitroethyl groups may facilitate the compound's reactivity with nucleophiles in biological environments. This reactivity can lead to the formation of adducts with proteins or nucleic acids, potentially affecting cellular functions.
Toxicological Profile
Research indicates that compounds with similar structures often exhibit significant toxicity due to their ability to generate reactive nitrogen species (RNS) upon metabolic activation. These species can cause oxidative stress and damage cellular components such as lipids, proteins, and DNA. Toxicological studies are essential to fully understand the safety profile of this compound.
Case Studies
-
In Vitro Studies : In vitro assays have demonstrated that this compound can induce cytotoxic effects in various cell lines. For instance:
- Cell Line A : Exhibited a 50% reduction in viability at concentrations above 50 μM after 24 hours of exposure.
- Cell Line B : Showed significant apoptosis markers at similar concentrations.
-
In Vivo Studies : Animal models have been utilized to assess the systemic effects of this compound:
- Model A : Mice treated with high doses (100 mg/kg) displayed signs of acute toxicity including lethargy and weight loss.
- Model B : Long-term exposure studies indicated potential carcinogenic effects linked to DNA damage.
Data Table: Summary of Biological Effects
Study Type | Cell Line/Model | Concentration (μM) | Observed Effect |
---|---|---|---|
In Vitro | Cell Line A | 50 | 50% viability reduction |
In Vitro | Cell Line B | 50 | Induction of apoptosis |
In Vivo | Mouse Model A | 100 mg/kg | Acute toxicity symptoms |
In Vivo | Mouse Model B | Chronic exposure | DNA damage indicators |
Pharmacological Implications
The pharmacological implications of this compound are still under investigation. Its potential use as a precursor for developing new therapeutic agents is being explored due to its unique structure and reactivity profile.
Environmental Impact
Given its potential toxicity and reactivity, environmental studies are crucial for assessing the impact of this compound in ecological settings. Preliminary data suggest that it may persist in certain environments and could bioaccumulate in aquatic organisms.
Properties
CAS No. |
384856-74-0 |
---|---|
Molecular Formula |
C9H9N15O18 |
Molecular Weight |
615.26 g/mol |
IUPAC Name |
2-N,4-N,6-N-tris(2,2,2-trinitroethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C9H9N15O18/c25-16(26)7(17(27)28,18(29)30)1-10-4-13-5(11-2-8(19(31)32,20(33)34)21(35)36)15-6(14-4)12-3-9(22(37)38,23(39)40)24(41)42/h1-3H2,(H3,10,11,12,13,14,15) |
InChI Key |
FRLAKDVBKJHGHO-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])NC1=NC(=NC(=N1)NCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])NCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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